2-[(4-Propylcyclohexyl)amino]propane-1,3-diol
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Overview
Description
2-[(4-Propylcyclohexyl)amino]propane-1,3-diol is an organic compound with the molecular formula C12H25NO2 and a molecular weight of 215.33 g/mol . This compound contains a cyclohexyl ring substituted with a propyl group and an amino group, along with two hydroxyl groups on the propane chain . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Propylcyclohexyl)amino]propane-1,3-diol typically involves multiple steps. One common method includes the reaction of 4-propylcyclohexanone with ammonia or an amine to form the corresponding imine, which is then reduced to the amine . The resulting amine is further reacted with epichlorohydrin under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Propylcyclohexyl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can produce halides or esters .
Scientific Research Applications
2-[(4-Propylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Propylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and affecting cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Propylcyclohexyl)amino]ethanol
- 2-[(4-Propylcyclohexyl)amino]butane-1,3-diol
- 2-[(4-Propylcyclohexyl)amino]pentane-1,3-diol
Uniqueness
2-[(4-Propylcyclohexyl)amino]propane-1,3-diol is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C12H25NO2 |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-[(4-propylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C12H25NO2/c1-2-3-10-4-6-11(7-5-10)13-12(8-14)9-15/h10-15H,2-9H2,1H3 |
InChI Key |
BXHQKDCWQKYHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NC(CO)CO |
Origin of Product |
United States |
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